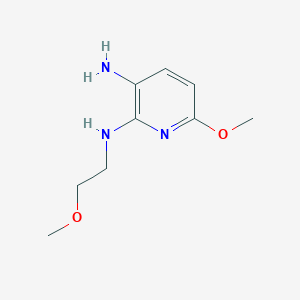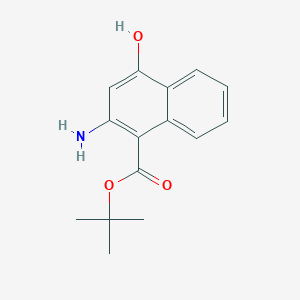![molecular formula C11H18ClN3O2 B14010523 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione CAS No. 57661-14-0](/img/structure/B14010523.png)
5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable pyrimidine precursor. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on particular enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- Methyl 5-[(cyclohexylamino)methyl]-2-furoate
Uniqueness
5-[(Cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific structure, which combines a cyclohexylamine group with a pyrimidine ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, binding affinity, and biological activity, which can be advantageous in specific research or industrial contexts.
Eigenschaften
CAS-Nummer |
57661-14-0 |
|---|---|
Molekularformel |
C11H18ClN3O2 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c15-10-8(7-13-11(16)14-10)6-12-9-4-2-1-3-5-9;/h7,9,12H,1-6H2,(H2,13,14,15,16);1H |
InChI-Schlüssel |
JSZKLOHSCFAGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2=CNC(=O)NC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
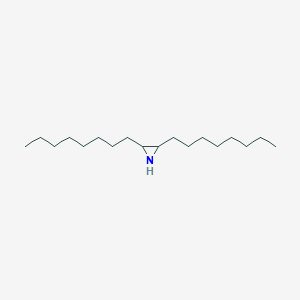
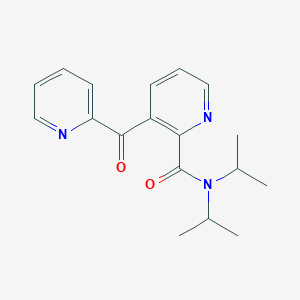

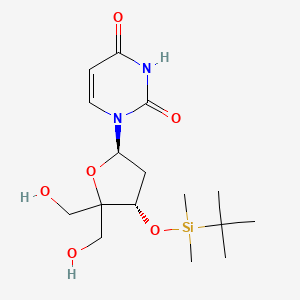
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)


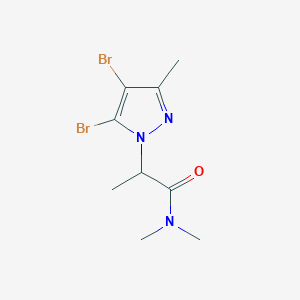

![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
